Lorcainide

Vue d'ensemble

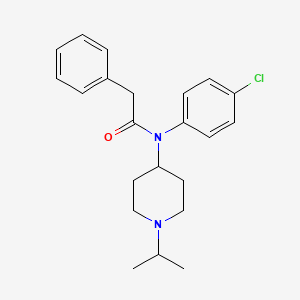

Description

Le Lorcainide est un agent antiarythmique de classe 1c principalement utilisé pour rétablir le rythme cardiaque normal et la conduction chez les patients présentant des contractions ventriculaires prématurées, une tachycardie ventriculaire et le syndrome de Wolff-Parkinson-White . Développé par Janssen Pharmaceutica en 1968 sous le nom commercial Remivox, le this compound a une formule moléculaire de C22H27ClN2O et une masse molaire de 370,92 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Lorcainide implique la réaction de la 4-chloroaniline avec la 1-isopropyl-4-pipéridone pour former un intermédiaire, qui est ensuite mis à réagir avec le chlorure de phénylacétyle pour donner du this compound . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures de contrôle qualité strictes pour garantir la pureté et l'efficacité du produit final. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante dans le processus de purification pour isoler le this compound de toute impureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Lorcainide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des métabolites hydroxylés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le this compound hydroxylé, les dérivés aminés et divers composés this compound substitués .

4. Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des agents antiarythmiques et de leurs propriétés chimiques.

Biologie : Investigated for its effects on ion channels and cellular electrophysiology.

Médecine : Étudié pour son potentiel thérapeutique dans le traitement des arythmies cardiaques et sa pharmacocinétique dans différentes populations.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antiarythmiques.

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant les canaux sodium voltage-dépendants à action rapide (Nav1.5) dans les myocytes cardiaques. Cette action réduit l'afflux rapide d'ions sodium pendant la phase de dépolarisation du potentiel d'action cardiaque, stabilisant ainsi la membrane cardiaque et empêchant l'activité électrique anormale . Les cibles moléculaires comprennent l'état ouvert des canaux Nav1.5, auxquels le this compound se lie de manière irréversible .

Composés similaires :

Flécaïnide : Un autre agent antiarythmique de classe 1c présentant des propriétés de blocage des canaux sodium similaires.

Propafénone : Partage des effets électrophysiologiques similaires mais possède une activité bêta-bloquante supplémentaire.

Encaïnide : Similaire en action mais diffère dans son profil métabolique et son profil d'effets secondaires.

Unicité : Le this compound est unique en raison de son affinité de liaison spécifique pour l'état ouvert des canaux sodium, ce qui le distingue des autres agents de classe 1c. Son profil pharmacocinétique, y compris une demi-vie d'environ 14,3 heures, le distingue également des composés similaires .

Applications De Recherche Scientifique

Introduction to Lorcainide

This compound, chemically known as this compound hydrochloride, is a Class 1c antiarrhythmic agent primarily utilized for the management of ventricular arrhythmias. Developed by Janssen Pharmaceutica in 1968, it has shown efficacy in restoring normal heart rhythm and conduction in patients suffering from conditions such as premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.

Management of Ventricular Arrhythmias

This compound has been primarily studied for its effectiveness in treating refractory ventricular tachyarrhythmias. A notable study involving 76 patients with various heart diseases demonstrated that this compound was effective in suppressing ventricular ectopic activity in approximately 38% of patients evaluated . The study highlighted that while this compound can be beneficial, it is often limited by side effects such as insomnia and gastrointestinal disturbances.

Post-Myocardial Infarction Treatment

Research has indicated that this compound may have applications following acute myocardial infarction (heart attack). In a double-blind study involving 95 patients, those treated with this compound showed a significant reduction in arrhythmias compared to a placebo group. However, there was an observed increase in mortality among those receiving this compound, raising concerns about its safety profile post-infarction . This underscores the need for careful patient selection when considering this compound for post-myocardial infarction management.

Electrophysiological Studies

Invasive electrophysiological testing has been utilized to evaluate the efficacy of this compound in patients with life-threatening arrhythmias. In one study, invasive tests were conducted on patients who exhibited infrequent ventricular ectopic activity; this compound demonstrated effectiveness in suppressing arrhythmias during these assessments . Such studies are critical for understanding the drug's role in complex arrhythmic conditions.

Potential Use in Tinnitus Management

Emerging research suggests that this compound may have applications beyond cardiology, particularly in managing tinnitus. Although still experimental, its local anesthetic properties could potentially alleviate symptoms associated with this auditory condition . However, more extensive clinical trials are necessary to establish its efficacy and safety for this indication.

Case Study 1: Efficacy and Side Effects

A retrospective analysis of patients treated with this compound revealed that out of 71 patients who completed treatment, 27 responded positively to the drug's antiarrhythmic effects. Notably, side effects were prevalent; insomnia was reported by over half of the participants, leading to discontinuation of therapy in some cases .

Case Study 2: Fatal this compound Poisoning

A case report documented a fatality associated with this compound overdose in a young patient. This incident highlighted the potential risks associated with inappropriate dosing or lack of monitoring during treatment . Such cases emphasize the importance of adhering to recommended dosing guidelines and monitoring for adverse effects.

Mécanisme D'action

Lorcainide exerts its effects by blocking fast-acting voltage-gated sodium channels (Nav1.5) in the cardiac myocytes. This action reduces the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity . The molecular targets include the open state of Nav1.5 channels, which this compound binds to irreversibly .

Comparaison Avec Des Composés Similaires

Flecainide: Another Class 1c antiarrhythmic agent with similar sodium channel blocking properties.

Propafenone: Shares similar electrophysiological effects but has additional beta-blocking activity.

Encainide: Similar in action but differs in its metabolic profile and side effect profile.

Uniqueness: Lorcainide is unique in its specific binding affinity for the open state of sodium channels, which distinguishes it from other Class 1c agents. Its pharmacokinetic profile, including a half-life of approximately 14.3 hours, also sets it apart from similar compounds .

Activité Biologique

Lorcainide is a Class 1C antiarrhythmic agent that has been studied for its efficacy in treating various cardiac arrhythmias. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and associated risks based on diverse research findings.

This compound functions primarily by blocking sodium channels in cardiac tissues, which stabilizes the cardiac membrane and reduces excitability. This mechanism is crucial for its use as an antiarrhythmic agent, particularly in suppressing ventricular ectopy and preventing recurrent ventricular tachycardia. The drug can be administered either intravenously or orally, with a notable pharmacokinetic profile that allows for dosing intervals of approximately 12 hours when taken orally .

Efficacy in Arrhythmias

Clinical studies have demonstrated that this compound effectively suppresses ventricular ectopy in about 80% of patients treated, regardless of the administration route. Its efficacy in acute myocardial infarction settings appears comparable to that of lidocaine .

Table 1: Summary of Clinical Studies on this compound

| Study Year | Patient Population | Treatment Duration | Efficacy Rate | Mortality Rate |

|---|---|---|---|---|

| 1980 | 95 patients with suspected AMI | 6 weeks | 80% suppression of serious arrhythmias | 9 deaths (this compound) vs. 1 death (placebo) |

| 1982 | 48 patients post-MI | 6 weeks | Statistically significant reduction in arrhythmia frequency | Higher mortality in this compound group |

The findings from these studies indicate that while this compound is effective in reducing the frequency of serious arrhythmias, there are concerns regarding increased mortality rates associated with its use .

Case Studies

A notable case study involved a randomized controlled trial where patients with acute myocardial infarction were administered this compound or placebo. The study revealed a statistically significant reduction in serious arrhythmias among those treated with this compound; however, it also reported a concerning trend towards higher mortality rates within the treatment group .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, certain adverse effects have been noted. The most common side effect reported is disturbed sleep during the initiation of treatment, which often resolves with time or benzodiazepine treatment. More serious adverse effects include exacerbation of abnormal sinus node function and potential for bundle branch block in patients with pre-existing conduction system disease .

Table 2: Reported Adverse Effects of this compound

| Adverse Effect | Incidence Rate |

|---|---|

| Disturbed sleep | Common (majority) |

| Exacerbation of sinus node function | Rare |

| Bundle branch block | Rare (in pre-existing conditions) |

Conclusion and Future Directions

This compound presents a promising option for managing certain types of cardiac arrhythmias due to its effectiveness in suppressing ectopy and its convenient dosing schedule. However, the increased mortality risk associated with its use necessitates caution and further investigation through long-term studies to better understand its safety profile and long-term efficacy .

Future research should focus on larger-scale trials to confirm these findings and potentially identify specific patient populations that may benefit most from this compound therapy while minimizing risks.

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18/h3-11,17,21H,12-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOJAWVAWFHGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58934-46-6 (mono-hydrochloride) | |

| Record name | Lorcainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023226 | |

| Record name | Lorcainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lorcainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59729-31-6 | |

| Record name | Lorcainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorcainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGJ2T0N7IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lorcainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

263 °C | |

| Record name | Lorcainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.